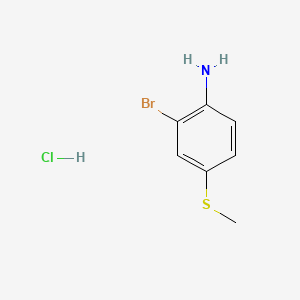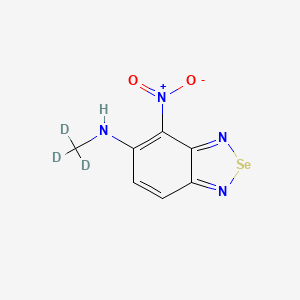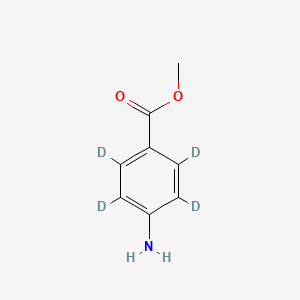
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is an organic compound with a specific stereochemistry, characterized by the presence of a tert-butoxy group and a hydroxyl group on a methylpropanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butoxy group. One common method involves the reaction of (2R)-2-methylpropan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as (2R)-3-(tert-butoxy)-2-methylpropanal.
Reduction: Formation of (2R)-3-(tert-butoxy)-2-methylpropane.
Substitution: Formation of compounds like (2R)-3-(tert-butoxy)-2-methylpropyl azide or (2R)-3-(tert-butoxy)-2-methylpropyl cyanide.
Scientific Research Applications
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol depends on its specific application. In chemical reactions, the tert-butoxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid
Uniqueness
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the development of new chemical entities and materials.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)6-10-8(2,3)4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
AARKSKPTFDLLAS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)COC(C)(C)C |
Canonical SMILES |
CC(CO)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)

![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)

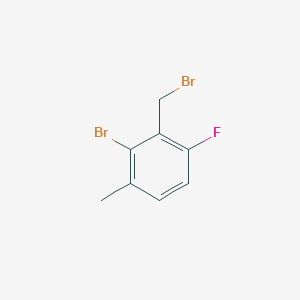
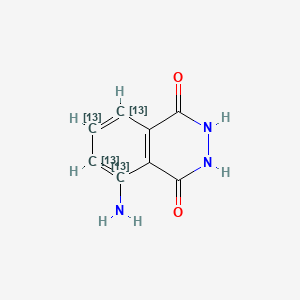
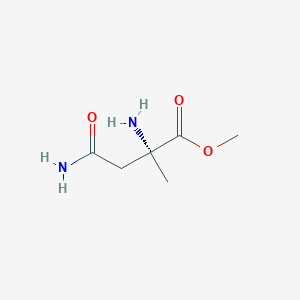
![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
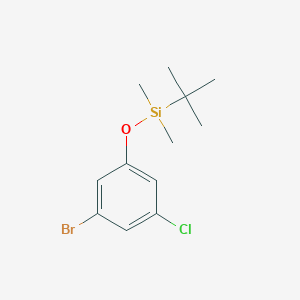
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
